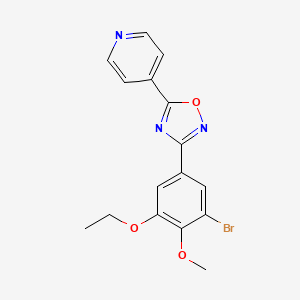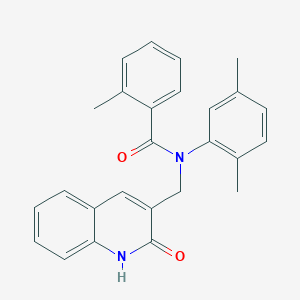
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide, commonly known as DQ-6, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of DQ-6 is not fully understood. However, it has been proposed that DQ-6 exerts its biological effects by modulating various signaling pathways in the body. For example, DQ-6 has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. DQ-6 has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
DQ-6 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DQ-6 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DQ-6 has been shown to protect against oxidative stress by enhancing antioxidant defense mechanisms.
Advantages and Limitations for Lab Experiments
DQ-6 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. DQ-6 is also stable and can be easily synthesized in large quantities. However, DQ-6 has some limitations as well. It has low water solubility, which can make it difficult to administer in vivo. In addition, DQ-6 has not been extensively studied for its potential toxicity and safety profile.
Future Directions
There are several future directions for the study of DQ-6. One area of research could be focused on the development of more water-soluble derivatives of DQ-6 that can be easily administered in vivo. Another area of research could be focused on the investigation of the potential toxicological effects of DQ-6. Furthermore, the potential therapeutic applications of DQ-6 in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrant further investigation. In conclusion, DQ-6 has shown great potential as a therapeutic agent and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of DQ-6 involves the reaction of 2-hydroxy-3-((2,5-dimethylphenyl)amino)benzaldehyde with 2-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with ammonium acetate and acetic acid to obtain DQ-6. The synthesis method has been optimized to yield a high purity product with good yield.
Scientific Research Applications
DQ-6 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. DQ-6 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-12-13-19(3)24(14-17)28(26(30)22-10-6-4-8-18(22)2)16-21-15-20-9-5-7-11-23(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDCQPQYJCKWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


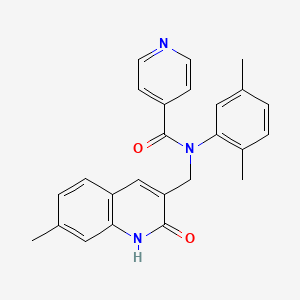

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
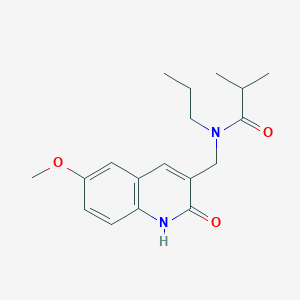
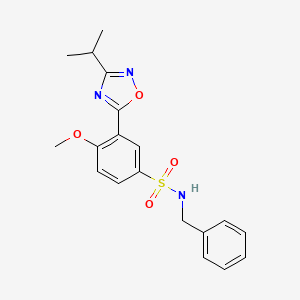


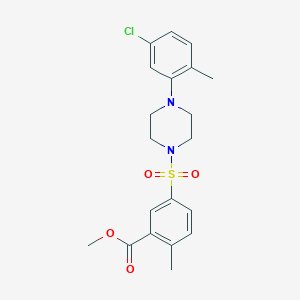

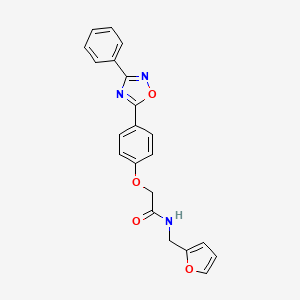
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
